2,5,7,10,11,14-Hexaoxa-1,6-distibabicyclo[4.4.4]tetradecane
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Overview
Description
2,5,7,10,11,14-Hexaoxa-1,6-distibabicyclo[444]tetradecane is a complex organometallic compound with the molecular formula C6H12O6Sb2This compound is notable for its unique structure, which includes two antimony atoms and multiple oxygen atoms arranged in a bicyclic framework .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,7,10,11,14-Hexaoxa-1,6-distibabicyclo[4.4.4]tetradecane typically involves the reaction of antimony trioxide with ethylene glycol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the bicyclic structure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and precise control of reaction conditions to ensure consistent product quality. The compound is typically produced in batch reactors, and the final product is purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
2,5,7,10,11,14-Hexaoxa-1,6-distibabicyclo[4.4.4]tetradecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form antimony oxides.
Reduction: It can be reduced to lower oxidation states of antimony.
Substitution: The ethylene glycol ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various antimony oxides, reduced antimony species, and substituted derivatives of the original compound .
Scientific Research Applications
2,5,7,10,11,14-Hexaoxa-1,6-distibabicyclo[4.4.4]tetradecane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5,7,10,11,14-Hexaoxa-1,6-distibabicyclo[4.4.4]tetradecane involves its ability to coordinate with various substrates through its antimony centers. This coordination facilitates catalytic reactions and stabilizes reactive intermediates. The molecular targets and pathways involved depend on the specific application and the nature of the substrates .
Comparison with Similar Compounds
Similar Compounds
Diantimony tris(ethylene glycolate): Similar in structure but with different coordination environments.
Antimony ethylene glycolate derivatives: Various derivatives with different substituents on the ethylene glycol ligands.
Uniqueness
2,5,7,10,11,14-Hexaoxa-1,6-distibabicyclo[4.4.4]tetradecane is unique due to its bicyclic structure and the presence of multiple oxygen atoms, which provide distinct coordination properties and reactivity compared to other antimony compounds .
Properties
CAS No. |
29736-75-2 |
---|---|
Molecular Formula |
C6H12O6Sb2 |
Molecular Weight |
423.68 g/mol |
IUPAC Name |
2-[2-(1,3,2-dioxastibolan-2-yloxy)ethoxy]-1,3,2-dioxastibolane |
InChI |
InChI=1S/3C2H4O2.2Sb/c3*3-1-2-4;;/h3*1-2H2;;/q3*-2;2*+3 |
InChI Key |
JEPVJCOLPSALKN-UHFFFAOYSA-N |
SMILES |
C1CO[Sb]2OCCO[Sb](O1)OCCO2 |
Canonical SMILES |
C1CO[Sb](O1)OCCO[Sb]2OCCO2 |
29736-75-2 | |
physical_description |
Liquid |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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